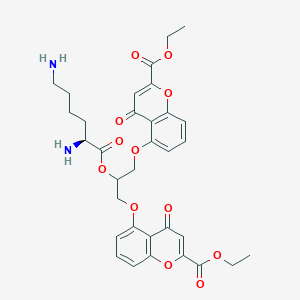
N(3)-Allylthymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(3)-Allylthymidine, also known as A3T, is a modified nucleoside that has been studied for its potential use in scientific research. A3T is a derivative of thymidine, which is a nucleoside that is essential for DNA synthesis.
Wirkmechanismus
The mechanism of action of N(3)-Allylthymidine is not fully understood, but it is believed to involve the formation of covalent bonds between the allyl group and the target molecule. This covalent bond formation allows N(3)-Allylthymidine to act as a probe for detecting specific sequences in DNA and RNA molecules.
Biochemical and Physiological Effects:
N(3)-Allylthymidine has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and does not interfere with the normal functioning of cells. N(3)-Allylthymidine is also stable under a wide range of conditions, which makes it ideal for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N(3)-Allylthymidine in lab experiments include its stability, non-toxicity, and ability to detect specific sequences in DNA and RNA molecules. However, there are some limitations to its use. For example, the synthesis of N(3)-Allylthymidine can be challenging and time-consuming, which may limit its widespread use. Additionally, the detection of N(3)-Allylthymidine-labeled molecules requires specialized equipment and expertise, which may be a barrier for some researchers.
Zukünftige Richtungen
There are several future directions for research on N(3)-Allylthymidine. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the optimization of the click chemistry technique for detecting N(3)-Allylthymidine-labeled molecules. Additionally, there is potential for the use of N(3)-Allylthymidine in new applications, such as in the development of new drugs or in the study of epigenetics.
Conclusion:
In conclusion, N(3)-Allylthymidine is a modified nucleoside that has potential for use in scientific research. Its ability to detect specific sequences in DNA and RNA molecules makes it a valuable tool for a variety of applications. While there are some limitations to its use, there are also many future directions for research that could lead to new discoveries and applications.
Synthesemethoden
The synthesis of N(3)-Allylthymidine involves the modification of thymidine by adding an allyl group to the N(3) position. This modification is achieved through a series of chemical reactions that involve protecting and deprotecting various functional groups. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
N(3)-Allylthymidine has been studied for its potential use in scientific research, particularly in the field of nucleic acid labeling and detection. N(3)-Allylthymidine can be incorporated into DNA and RNA molecules, where it can be used as a probe for detecting specific sequences. This technique is known as "click chemistry" and has been used in a variety of applications, including gene expression analysis, DNA sequencing, and drug discovery.
Eigenschaften
CAS-Nummer |
103951-14-0 |
|---|---|
Produktname |
N(3)-Allylthymidine |
Molekularformel |
C13H18N2O5 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N2O5/c1-3-4-14-12(18)8(2)6-15(13(14)19)11-5-9(17)10(7-16)20-11/h3,6,9-11,16-17H,1,4-5,7H2,2H3/t9-,10+,11+/m0/s1 |
InChI-Schlüssel |
FDFUWYFRQHCDMI-HBNTYKKESA-N |
Isomerische SMILES |
CC1=CN(C(=O)N(C1=O)CC=C)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES |
CC1=CN(C(=O)N(C1=O)CC=C)C2CC(C(O2)CO)O |
Kanonische SMILES |
CC1=CN(C(=O)N(C1=O)CC=C)C2CC(C(O2)CO)O |
Andere CAS-Nummern |
103951-14-0 |
Synonyme |
N(3)-allylthymidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(3S,5R,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B35216.png)

![2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-](/img/structure/B35220.png)


